molecular formula C22H28N4O5 B4284757 N-(2-METHOXY-4-NITROPHENYL)-4-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE

N-(2-METHOXY-4-NITROPHENYL)-4-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE

Cat. No.: B4284757
M. Wt: 428.5 g/mol
InChI Key: DREOEGCRGRJPQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-METHOXY-4-NITROPHENYL)-4-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE is a synthetic organic compound It is characterized by its complex molecular structure, which includes a piperazine ring, a benzyl group, and various functional groups such as methoxy and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXY-4-NITROPHENYL)-4-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using a suitable benzyl halide.

    Functional Group Modifications: The isopropoxy, methoxy, and nitro groups can be introduced through various organic reactions such as alkylation, nitration, and methylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or isopropoxy groups.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.

Biology

In biological research, the compound may be studied for its potential interactions with biological targets such as enzymes or receptors.

Medicine

Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological pathways.

Industry

In industrial applications, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-METHOXY-4-NITROPHENYL)-4-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins. The compound’s functional groups may allow it to form hydrogen bonds, hydrophobic interactions, or covalent bonds with these targets.

Comparison with Similar Compounds

Similar Compounds

    4-(4-isopropoxybenzyl)-N-(2-methoxyphenyl)-1-piperazinecarboxamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    4-(4-isopropoxybenzyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide: Lacks the methoxy group, which may influence its solubility and interactions with biological targets.

Uniqueness

The presence of both methoxy and nitro groups in N-(2-METHOXY-4-NITROPHENYL)-4-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE makes it unique. These groups can significantly influence the compound’s chemical reactivity and biological activity, potentially making it more versatile in various applications.

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-4-[(4-propan-2-yloxyphenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O5/c1-16(2)31-19-7-4-17(5-8-19)15-24-10-12-25(13-11-24)22(27)23-20-9-6-18(26(28)29)14-21(20)30-3/h4-9,14,16H,10-13,15H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREOEGCRGRJPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-METHOXY-4-NITROPHENYL)-4-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE
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N-(2-METHOXY-4-NITROPHENYL)-4-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE
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N-(2-METHOXY-4-NITROPHENYL)-4-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE

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